tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate

Description

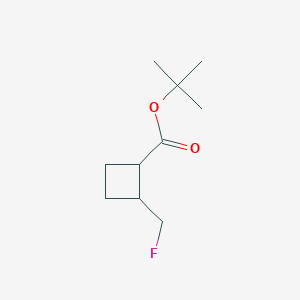

tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate is a fluorinated cyclobutane derivative characterized by a four-membered cyclobutane ring with a fluoromethyl group at the 2-position and a tert-butyl carboxylate group at the 1-position. This compound’s structural rigidity and fluorine substitution confer unique reactivity, making it valuable in medicinal chemistry and organic synthesis. The tert-butyl group enhances steric protection of the carboxylate, while the fluoromethyl group introduces electronegativity and metabolic stability, traits critical in drug design .

Properties

Molecular Formula |

C10H17FO2 |

|---|---|

Molecular Weight |

188.24 g/mol |

IUPAC Name |

tert-butyl 2-(fluoromethyl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C10H17FO2/c1-10(2,3)13-9(12)8-5-4-7(8)6-11/h7-8H,4-6H2,1-3H3 |

InChI Key |

GFJFIANNCDMKEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC1CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with fluoromethylating agents. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including fluorination and esterification to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Detailed studies on its mechanism of action are ongoing to fully understand its effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key differences between tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate and related compounds:

Reactivity and Stability Comparisons

- Fluorine vs. Chlorine : The fluoromethyl group in the target compound offers lower polarizability and higher bond strength compared to chloromethyl analogs (e.g., ), reducing susceptibility to hydrolysis and enhancing metabolic stability .

- Ring Strain : Cyclobutane derivatives exhibit greater ring strain than azetidine or piperidine analogs (Evidences 6, 8), influencing reaction kinetics and regioselectivity in ring-opening reactions .

- Steric Effects: The tert-butyl group in the target compound provides steric shielding, unlike hydroxy or aminoethyl substituents in analogs (Evidences 7, 8), which may increase susceptibility to enzymatic degradation .

Biological Activity

tert-Butyl 2-(fluoromethyl)cyclobutane-1-carboxylate is a synthetic organic compound notable for its unique molecular structure and potential biological activities. The presence of a fluoromethyl group and a tert-butyl ester contributes to its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl ((1R,2R)-2-(fluoromethyl)cyclobutyl)carbamate, with the molecular formula C11H20FNO2 and a molar mass of 217.28 g/mol. The chirality introduced by the cyclobutane ring can significantly influence its biological activity, particularly in enzyme interactions and receptor binding.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit significant biological activity through several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been studied for their potential as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer progression. Inhibition of LSD1 can lead to altered gene expression profiles that suppress tumor growth .

- Protein Interactions : Preliminary studies suggest that this compound can interact with various proteins and enzymes, influencing metabolic pathways that are critical for cellular function .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be understood better by comparing it with structurally similar compounds. The following table summarizes key features and activities:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| tert-Butyl ((1S,2S)-2-(fluoromethyl)cyclobutyl)methyl carbamate | Structure | Different stereochemistry | Potentially different activity due to chirality |

| tert-Butyl ((1R,2S)-2-fluorocyclopropyl)methyl carbamate | - | Smaller ring size | May affect reactivity and biological properties |

| tert-Butyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate | - | Pyrrolidine ring structure | Varied interactions and applications |

These comparisons highlight how structural variations can lead to significant differences in biological behavior and therapeutic potential.

Case Studies

Several studies have explored the biological implications of fluorinated cyclobutane derivatives:

- Inhibition Studies : A study focused on the antifungal properties of similar compounds demonstrated that while original drugs showed higher potency against fungal strains like Trichophyton mentagrophytes, their fluorinated analogs maintained significant activity, suggesting that fluorination can enhance or preserve bioactivity .

- Metabolic Stability : Research indicated that replacing the tert-butyl group with a CF3-cyclobutane moiety generally preserved metabolic stability across various bioactive compounds. This suggests that modifications in structure can lead to improved pharmacokinetic profiles without compromising efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.